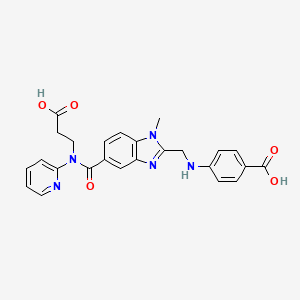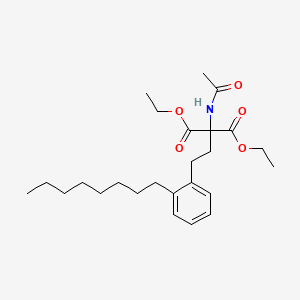
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate is an organic compound with the molecular formula C25H39NO5 It is a derivative of malonic acid and is characterized by the presence of an acetamido group and an octylphenethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzeneethanol, which is used to introduce the octylphenethyl group.
Acetylation: The hydroxyl group of 2-hydroxybenzeneethanol is acetylated to form an intermediate.
Malonate Formation: The intermediate is then reacted with diethyl malonate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic steps as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted malonates.
Aplicaciones Científicas De Investigación
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of beta-branched alpha-amino acids.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The acetamido group may facilitate binding to proteins or enzymes, while the octylphenethyl group may enhance lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-Acetamido-2-(4-octylphenethyl)malonate: Similar in structure but with a different position of the octyl group.
Diethyl acetamidomalonate: Lacks the octylphenethyl substituent and is used in the synthesis of alpha-amino acids.
Uniqueness
Diethyl 2-Acetamido-2-(2-octylphenethyl)malonate is unique due to the specific positioning of the octylphenethyl group, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C25H39NO5 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[2-(2-octylphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C25H39NO5/c1-5-8-9-10-11-12-15-21-16-13-14-17-22(21)18-19-25(26-20(4)27,23(28)30-6-2)24(29)31-7-3/h13-14,16-17H,5-12,15,18-19H2,1-4H3,(H,26,27) |
Clave InChI |
UEIHAILXRQTCCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


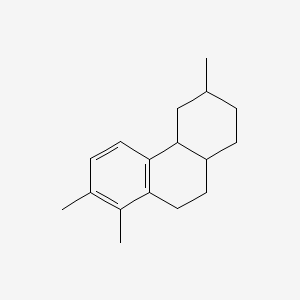

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
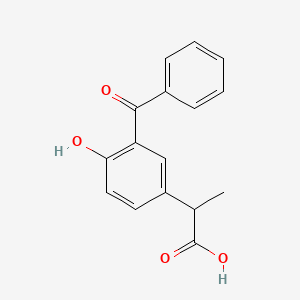
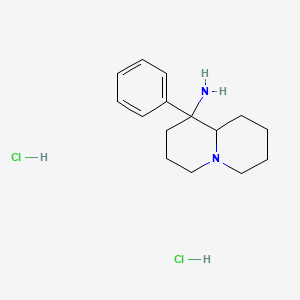
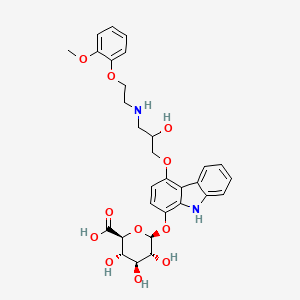
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
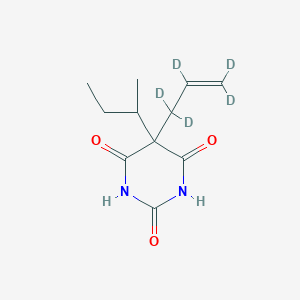
![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)

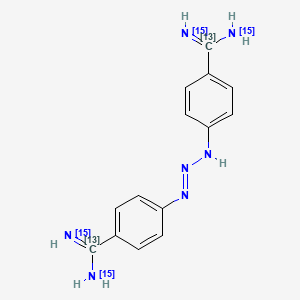
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
